molecular formula C17H17F2NO4 B4816999 2-(2,4-difluorophenoxy)-N-(3,4-dimethoxybenzyl)acetamide

2-(2,4-difluorophenoxy)-N-(3,4-dimethoxybenzyl)acetamide

Cat. No.: B4816999
M. Wt: 337.32 g/mol
InChI Key: RNZBSDYEQVHGQW-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-(3,4-dimethoxybenzyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a difluorophenoxy group and a dimethoxybenzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-(3,4-dimethoxybenzyl)acetamide typically involves the following steps:

    Preparation of 2,4-difluorophenol: This can be achieved through the fluorination of phenol using appropriate fluorinating agents.

    Formation of 2-(2,4-difluorophenoxy)acetic acid: This involves the reaction of 2,4-difluorophenol with chloroacetic acid under basic conditions.

    Synthesis of 3,4-dimethoxybenzylamine: This can be prepared by the methylation of 3,4-dihydroxybenzylamine using methyl iodide.

    Coupling Reaction: The final step involves the coupling of 2-(2,4-difluorophenoxy)acetic acid with 3,4-dimethoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenoxy)-N-(3,4-dimethoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamides or ethers.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-(3,4-dimethoxybenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-(3,4-dimethoxybenzyl)acetamide involves its interaction with specific molecular targets. The difluorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethoxybenzyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenoxy)-N-(3,4-dimethoxybenzyl)ethanamide
  • 2-(2,4-difluorophenoxy)-N-(3,4-dimethoxybenzyl)propionamide

Uniqueness

2-(2,4-difluorophenoxy)-N-(3,4-dimethoxybenzyl)acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its difluorophenoxy group provides enhanced stability and reactivity, while the dimethoxybenzyl group contributes to its biological activity.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[(3,4-dimethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO4/c1-22-15-5-3-11(7-16(15)23-2)9-20-17(21)10-24-14-6-4-12(18)8-13(14)19/h3-8H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZBSDYEQVHGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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